3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole
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Overview
Description
3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound features a chlorobenzoyl group and a propan-2-ylphenyl group attached to the pyrrole ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed via a Paal-Knorr synthesis or a similar cyclization reaction.
Introduction of Substituents: The chlorobenzoyl and propan-2-ylphenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions, using appropriate reagents like 4-chlorobenzoyl chloride and 4-(propan-2-yl)benzene.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action for 3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzoyl)-4-phenyl-1H-pyrrole: Lacks the propan-2-yl group, which may affect its chemical properties and reactivity.
3-(4-methylbenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole: Substitution of the chlorine atom with a methyl group, potentially altering its biological activity.
Uniqueness
The presence of both the chlorobenzoyl and propan-2-ylphenyl groups in 3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-propan-2-ylphenyl)-1H-pyrrol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-13(2)14-3-5-15(6-4-14)18-11-22-12-19(18)20(23)16-7-9-17(21)10-8-16/h3-13,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUUANSEOZXMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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